molecular formula C17H16N2O2 B8541934 N-(2-methylcinnamoyl)-4-carbamoylaniline

N-(2-methylcinnamoyl)-4-carbamoylaniline

Cat. No.: B8541934
M. Wt: 280.32 g/mol
InChI Key: CVKGKFYTFBTNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylcinnamoyl)-4-carbamoylaniline is an aromatic amide derivative featuring a 2-methylcinnamoyl group linked to a 4-carbamoylaniline moiety. However, direct pharmacological or synthetic data for this compound are absent in the provided evidence, necessitating comparisons with structurally related molecules from the literature.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

4-[3-(2-methylphenyl)prop-2-enoylamino]benzamide

InChI

InChI=1S/C17H16N2O2/c1-12-4-2-3-5-13(12)8-11-16(20)19-15-9-6-14(7-10-15)17(18)21/h2-11H,1H3,(H2,18,21)(H,19,20)

InChI Key

CVKGKFYTFBTNMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis draws parallels between N-(2-methylcinnamoyl)-4-carbamoylaniline and compounds with shared functional groups or synthetic pathways, as detailed in the provided evidence.

Functional Group and Structural Analogues

a. Sulfonamide Derivatives () Compounds such as N-Carbamimidoyl-4-(2,2-cyanovinylamino)benzenesulfonamide (2) and its analogues share the aniline backbone but differ in substituents. Key contrasts include:

  • Functional Groups: The target compound’s carbamoyl (-CONH₂) and cinnamoyl (phenylpropenoyl) groups contrast with the sulfonamide (-SO₂NH₂) and cyanovinyl (-CH=CHCN) groups in compound 2. These differences influence solubility and reactivity; sulfonamides are typically more polar, while cinnamoyl groups enhance lipophilicity .
  • Synthesis: Compound 2 was synthesized via condensation of sulfaguanidine with acrylonitrile under reflux.

b. Nicotinamide-Thiazolidinone Hybrids () NAT-1 and NAT-2 are nicotinamide derivatives with thiazolidinone rings. While these lack the cinnamoyl group, their amide bonds and aromatic systems suggest comparable hydrogen-bonding capacity. The thiazolidinone ring in NAT-1/NAT-2 may confer greater conformational rigidity compared to the flexible cinnamoyl chain in the target compound .

c. Cyanoacetamide Derivatives () 2-Cyano-N-[(methylamino)carbonyl]acetamide shares a carbamoyl group but replaces the cinnamoyl moiety with a cyanoacetamide structure. Notably, both compounds lack comprehensive toxicological profiles, highlighting a shared research gap .

Physicochemical and Drug-Likeness Properties

a.

b. Computational Analysis ()
N-(chloromethyl)-4-methanesulfonylaniline was profiled using quantum chemistry and QSPR modeling. Similar approaches could predict the target compound’s electronic properties (e.g., dipole moment, HOMO-LUMO gaps) and solubility. The methanesulfonyl group in is electron-withdrawing, whereas the carbamoyl group in the target compound is electron-donating, altering resonance effects and acidity .

Substituent Effects on Bioactivity

a. Aniline Derivatives ()
N-[(4-ethylphenyl)methyl]-2-methylaniline and related analogues highlight how alkyl substituents (e.g., ethyl, methyl) modulate lipophilicity and steric effects. The target compound’s 2-methylcinnamoyl group may enhance membrane permeability compared to bulkier tert-butyl groups in NAT-2 (), though this requires experimental validation .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Melting Point (°C) Notable Properties
This compound (Target) C₁₇H₁₆N₂O₂ Cinnamoyl, carbamoyl Not reported High lipophilicity (predicted)
N-Carbamimidoyl-4-(2,2-cyanovinylamino)benzenesulfonamide (2) C₁₀H₁₀N₄O₂S Sulfonamide, cyanovinyl 274.6 Polar, high thermal stability
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ Cyano, carbamoyl Not reported Electrophilic, unstudied toxicity
N-(chloromethyl)-4-methanesulfonylaniline C₈H₁₀ClNO₂S Chloromethyl, methanesulfonyl Not reported Electron-withdrawing substituents

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